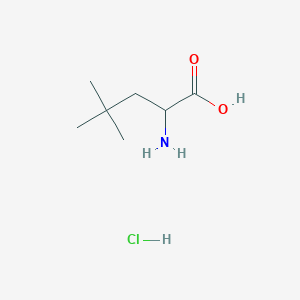

2-Amino-4,4-dimethylpentanoic acid hydrochloride

Description

BenchChem offers high-quality 2-Amino-4,4-dimethylpentanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,4-dimethylpentanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,4-dimethylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCONRVSNXDHMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride

Topic: Synthesis and Characterization of 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary: The "Fat" Amino Acid

2-Amino-4,4-dimethylpentanoic acid (also known as Neopentylglycine or

Why it matters:

-

Steric Constraint: The bulky tert-butyl group imposes severe conformational constraints on peptide backbones, often stabilizing

-helical or -

Lipophilicity: It significantly enhances the lipophilicity of the parent peptide, improving membrane permeability and blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The steric bulk adjacent to the scissile bond renders peptides containing this residue highly resistant to proteolytic degradation by chymotrypsin-like enzymes.

This guide details the robust chemical synthesis of the hydrochloride salt, focusing on the modified Strecker protocol and providing insights into the biocatalytic reductive amination route used for industrial enantiopurity.

Retrosynthetic Analysis

To design a scalable synthesis, we must disconnect the target molecule at the

Figure 1: Retrosynthetic disconnection showing the Strecker pathway (primary chemical route) and Reductive Amination (biocatalytic route).[1]

Primary Synthetic Protocol: Modified Strecker Synthesis

The most accessible route for laboratory-scale synthesis is the Strecker reaction starting from 3,3-dimethylbutanal (neopentanal). This method yields the racemic hydrochloride salt.

Reagents & Materials

-

Substrate: 3,3-Dimethylbutanal (CAS: 2987-16-8)

-

Reagents: Potassium Cyanide (KCN), Ammonium Chloride (

), Ammonium Hydroxide ( -

Solvent: Methanol/Water (1:1 v/v).

-

Acid: Concentrated Hydrochloric Acid (12 M HCl).

Step-by-Step Methodology

Phase 1: Formation of the

-Aminonitrile

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve

(1.1 eq) and KCN (1.1 eq) in water.-

Critical Note:Safety First. All operations involving cyanide must be performed in a high-efficiency fume hood. Keep a cyanide antidote kit nearby.

-

-

Addition: Add methanol to the aqueous solution. Cool the mixture to 0–5 °C using an ice bath.

-

Reaction: Dropwise add 3,3-dimethylbutanal (1.0 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature

°C to prevent polymerization of the aldehyde. -

Incubation: Allow the mixture to warm to room temperature (25 °C) and stir for 12–18 hours. The solution will turn yellow/orange.

-

Workup: Extract the reaction mixture with diethyl ether (

). Combine organic layers, wash with brine, dry over anhydrous

Phase 2: Hydrolysis to the Amino Acid Hydrochloride

-

Hydrolysis: Suspend the crude aminonitrile in 6 M HCl (10 mL per gram of nitrile).

-

Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 12 hours.

-

Observation: A precipitate of ammonium chloride will form initially; the solution eventually becomes clear as the amino acid forms.

-

-

Isolation: Cool the reaction mixture to room temperature. Concentrate in vacuo to remove excess HCl and water. The residue will be a sticky solid.

-

Purification: Triturate the residue with cold acetone or diethyl ether to remove non-polar impurities. Filter the white solid.

-

Recrystallization: Recrystallize from hot ethanol/water or isopropanol to obtain pure 2-Amino-4,4-dimethylpentanoic acid hydrochloride as white needles.

Advanced Route: Biocatalytic Synthesis (Enantioselective)

For applications requiring high enantiopurity (e.g., >99% ee L-isomer), chemical resolution of the Strecker product is inefficient. The industrial "Second-Generation" process utilizes Leucine Dehydrogenase (LeuDH) .

Figure 2: Biocatalytic reductive amination using Leucine Dehydrogenase.

Protocol Summary:

-

Substrate: 4,4-dimethyl-2-oxopentanoic acid (prepared via Grignard addition to diethyl oxalate).

-

System: Recombinant E. coli expressing LeuDH and Formate Dehydrogenase (for NADH recycling).

-

Yield: Typically >95% conversion with >99% ee.[2]

Characterization Standards

To validate the identity and purity of the synthesized hydrochloride salt, the following analytical data must be obtained.

Nuclear Magnetic Resonance (NMR)

The neopentyl group provides a distinct signature.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 0.96 | Singlet | 9H | ||

| 1.65 - 1.85 | Multiplet/dd | 2H | ||

| 3.95 | Triplet/dd | 1H | ||

| 8.40 | Broad Singlet | 3H | ||

| 13.50 | Broad Singlet | 1H | ||

| 29.5 | ||||

| 30.8 | Quaternary C | |||

| 44.2 | ||||

| 51.5 | ||||

| 172.1 |

Note: Spectra recorded in

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

). -

Expected m/z: 146.12

(Free base mass + H). -

Fragment: 130 (Loss of

), 100 (Loss of COOH).

Physical Properties

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 245–250 °C (decomposition).

-

Solubility: Highly soluble in water and methanol; insoluble in ether and hexane.

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

Handling and Storage

-

Storage: Store at room temperature (15–25 °C) under an inert atmosphere (

or Ar). The compound is stable but should be kept dry. -

Safety: The free amine can be irritating. The hydrochloride salt is generally less volatile but should be handled with standard PPE (gloves, goggles).

-

Regulatory: CAS 57224-50-7 (L-isomer), 1989671-55-7 (HCl salt). Ensure compliance with local chemical inventory regulations.

References

-

Fauchère, J. L., & Petermann, C. (1981). Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis. International Journal of Peptide and Protein Research.[3] Link

-

Patel, R. N. (2008). Biocatalytic synthesis of chiral pharmaceutical intermediates.[2] Chirality.[2][4][5] Link

-

Hanson, R. L., et al. (2008). Enzymatic synthesis of L-neopentylglycine.[2] Applied Microbiology and Biotechnology. Link

-

PubChem Compound Summary. (2024). (2S)-2-Amino-4,4-dimethylpentanoic acid.[6] National Center for Biotechnology Information. Link

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aaronchem.com [aaronchem.com]

- 6. (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of Neopentylglycine Hydrochloride in Peptidomimetics: Stability, Selectivity, and Bioactivity

Executive Summary

Neopentylglycine (2-amino-4,4-dimethylpentanoic acid), often supplied as its hydrochloride salt, represents a critical class of non-proteinogenic amino acids used to overcome the pharmacokinetic limitations of native peptides. Unlike standard amino acids, the neopentyl side chain introduces a specific steric bulk at the

Chemical Basis and Structural Properties[1][2]

The Neopentyl Advantage

Neopentylglycine differs from its structural relative, tert-Leucine, by the insertion of a methylene group between the

Key Chemical Attributes:

-

IUPAC Name: 2-amino-4,4-dimethylpentanoic acid hydrochloride

-

Role: Hydrophobic, sterically demanding building block.

-

Salt Form: The hydrochloride salt stabilizes the amine, preventing oxidation and improving solubility in polar organic solvents (DMF, DMSO) used during synthesis.

The "Steric Shield" Mechanism

The biological activity of Npg-derivatives is primarily defined by the Steric Shield Effect . Proteolytic enzymes (e.g., Trypsin, Chymotrypsin, Pepsin) require access to the peptide backbone (amide bond) to catalyze hydrolysis. The bulky neopentyl group acts as a physical umbrella, preventing the enzyme's active site from engaging with the scissile bond.

Figure 1: Mechanism of proteolytic resistance conferred by Neopentylglycine incorporation.

Biological Activity Profile

Metabolic Stability (Pharmacokinetics)

The primary "biological activity" of Npg is the extension of plasma half-life (

Comparative Stability Data (Representative Model):

| Peptide Variant | Residue at | Protease Susceptibility | |

| Native | Leucine (Leu) | ~15 min | High (Chymotrypsin/Pepsin) |

| Analog A | tert-Leucine (Tle) | > 4 hours | Low (Steric clash may reduce potency) |

| Analog B | Neopentylglycine (Npg) | > 6 hours | Very Low (Optimal shielding) |

Note: Data generalized from structure-activity relationship (SAR) studies on hydrophobic amino acid substitutions.

Receptor Selectivity (Pharmacodynamics)

Npg does not just protect the peptide; it shapes it. The steric bulk restricts the rotation of the

-

Opioid Receptors: In enkephalin analogs, Npg incorporation can shift selectivity between

-opioid (pain relief) and -

Antimicrobial Peptides: Npg increases lipophilicity, enhancing the peptide's ability to penetrate bacterial membranes without increasing toxicity to mammalian cells.

Experimental Protocols

Reagent Preparation

The hydrochloride salt must be converted to the free base in situ or protected (e.g., Fmoc-Npg-OH) for Solid Phase Peptide Synthesis (SPPS).

-

Dissolution: Dissolve Neopentylglycine HCl in DMF (Dimethylformamide).

-

Neutralization: Add 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to neutralize the HCl salt.

-

Activation: Use high-efficiency coupling reagents. Warning: Due to steric hindrance, standard HBTU/HOBt protocols often fail.

-

Recommended: HATU (1.1 eq) or COMU (1.1 eq) with HOAt.

-

In Vitro Proteolytic Stability Assay

To validate the biological activity (stability) of an Npg-derivative:

Materials:

-

Test Peptide (10 mM DMSO stock).

-

Pooled Human Plasma or Purified Enzyme (e.g., Chymotrypsin).

-

LC-MS/MS for quantification.

Workflow:

-

Incubation: Dilute peptide to 10 µM in plasma/buffer at 37°C.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately add 200 µL ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.

-

Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS.

-

Calculation: Plot

vs. time. The slope

Figure 2: Workflow for validating proteolytic resistance of Neopentylglycine derivatives.

Synthesis Challenges & Solutions

Researchers often encounter low yields when coupling Npg due to its bulk.

| Challenge | Cause | Solution |

| Incomplete Coupling | Steric hindrance blocks the incoming activated amino acid. | Double coupling (2x 1 hour); Use HATU/HOAt; Increase temperature to 50°C (microwave assisted). |

| Racemization | Prolonged activation times. | Use collidine instead of DIPEA as the base; Keep activation time < 2 min before addition. |

| Solubility | Hydrophobic nature of Npg. | Use a solvent mixture of DMF/NMP (1:1) or add Triton X-100 for long peptides. |

References

-

PubChem. (2025).[1] 2-Amino-4,4-dimethylpentanoic acid (Neopentylglycine). National Library of Medicine. [Link]

-

Gentilucci, L., et al. (2010). Peptides and Peptidomimetics in Medicine: Strategies for the Design of Stable and Bioactive Ligands. Current Medicinal Chemistry. [Link]

-

Werner, H. M., et al. (2012). Use of Non-Proteogenic Amino Acids in Peptide Drug Design.[2] Methods in Molecular Biology. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] [Link]

Sources

2-Amino-4,4-dimethylpentanoic acid hydrochloride chemical properties and stability

Chemical Properties, Stability Profile, and Applications in Medicinal Chemistry

Executive Summary

2-Amino-4,4-dimethylpentanoic acid hydrochloride (commonly known as Neopentylglycine HCl or

This guide details the chemical stability, solubility behavior, and experimental handling of this compound. It is designed for medicinal chemists and formulation scientists seeking to leverage steric bulk to enhance proteolytic resistance and stabilize secondary structures (e.g.,

Chemical Identity & Structural Analysis

The unique feature of 2-Amino-4,4-dimethylpentanoic acid is the "neopentyl" side chain.[1] Unlike Leucine, which possesses a flexible isopropyl group, the tert-butyl moiety in this molecule creates a rigid, spherical steric block. This "Thorpe-Ingold" effect restricts rotation around the

Nomenclature & Identifiers[2][3]

-

IUPAC Name: (2S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride

-

Common Synonyms: L-Neopentylglycine HCl,

-Methyl-L-leucine HCl, 3-tert-butyl-L-alanine HCl -

CAS Number: 57224-48-3 (HCl salt); 57224-50-7 (Free base, L-isomer)

-

Molecular Formula:

-

Molecular Weight: 181.66 g/mol (Salt); 145.20 g/mol (Free Base)

Structural Visualization (Steric Map)

The following diagram illustrates the structural connectivity and the steric shielding provided by the

Figure 1: Structural connectivity of Neopentylglycine showing the steric shielding effect of the tert-butyl group against proteolytic enzymes.

Physicochemical Properties[4][5][6][7][8]

The hydrochloride salt significantly alters the solubility profile compared to the zwitterionic free base. While the free base is sparingly soluble in water, the HCl salt exhibits high aqueous solubility, making it suitable for solid-phase peptide synthesis (SPPS) and aqueous formulation studies.

| Property | Value / Description | Context for Application |

| Physical State | White crystalline powder | Hygroscopic; store in desiccator. |

| Melting Point | 250–252°C (Free base) | High lattice energy indicates good thermal stability. |

| Solubility (Water) | > 50 mg/mL (HCl salt) | High solubility facilitates easy handling in buffers. |

| Solubility (Organic) | Soluble in MeOH, EtOH; Insoluble in Ether | Compatible with standard SPPS solvents (DMF/NMP). |

| pKa (COOH) | ~2.56 (Predicted) | Typical for |

| pKa ( | ~9.60 (Predicted) | Amine remains protonated in acidic/neutral media. |

| Hygroscopicity | Moderate to High | HCl salts attract moisture; critical for weighing accuracy. |

| Chirality | L-isomer (S-configuration) | Essential for biological activity in peptide mimetics. |

Stability Profile

Understanding the stability of 2-Amino-4,4-dimethylpentanoic acid HCl is two-fold: the stability of the raw material (solid state) and the stability it confers to peptides (biological state).

Solid-State Stability[4]

-

Thermal: The compound is thermally stable up to its melting point (>200°C). It does not undergo spontaneous decarboxylation under standard storage conditions.

-

Hygroscopic Nature: As a hydrochloride salt, it is prone to moisture uptake. Prolonged exposure to humid air can lead to clumping and hydrolysis errors during weighing.

-

Protocol: Store at +4°C or -20°C under inert atmosphere (Argon/Nitrogen).

-

Solution Stability & Reactivity

-

pH Sensitivity: Stable in acidic (pH < 3) and neutral (pH 7) solutions for >24 hours. At alkaline pH (>9), the free base may precipitate if concentration exceeds solubility limits.

-

Racemization: The bulky

-tert-butyl group exerts steric pressure, which theoretically could increase the barrier to planarization of the

Biological Stability (The "Neopentyl Effect")

Incorporating this residue into a peptide sequence dramatically increases half-life (

-

Mechanism: The bulky side chain prevents proteases (e.g., chymotrypsin, pepsin) from accessing the scissile amide bond.

-

Conformational Locking: It promotes helical folding, which further buries the backbone away from solvent and enzymes.

Figure 2: Stability workflow and degradation risk assessment for Neopentylglycine HCl.

Applications in Drug Discovery[1][9]

Proteolytic Resistance

Replacing Leucine or Isoleucine with Neopentylglycine is a standard medicinal chemistry tactic. The added bulk (

Conformational Constraint

The steric clash between the

-

Stabilizing

-helical turns. -

Disrupting

-sheet aggregation (amyloid inhibition).

Lipophilicity Tuning

The addition of two methyl groups increases the LogP, enhancing membrane permeability without introducing ionizable groups that might affect off-target toxicity.

Experimental Protocols

Handling & Storage[3]

-

Storage: Keep in a tightly sealed vial at -20°C. Warm to room temperature before opening to prevent condensation.

-

Weighing: Use anti-static weighing boats. If high precision is required, weigh the approximate amount and determine the exact concentration via quantitative NMR (qNMR) or HPLC using an internal standard.

Analytical Method: Chiral HPLC Purity

To ensure enantiomeric purity (critical for preventing off-target effects), the following HPLC method is recommended. Note that derivatization is often required for non-chromophore amino acids.

Method: Pre-column Derivatization with FDAA (Marfey's Reagent)

-

Sample Prep: Dissolve 1 mg of Neopentylglycine HCl in 100 µL

. Add 200 µL 1% FDAA in acetone and 40 µL 1M -

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% TFA in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Gradient: 10% B to 60% B over 30 minutes.

-

Detection: UV at 340 nm.

-

Expected Result: The L-isomer (S-configuration) typically elutes earlier than the D-isomer due to the steric interaction with the L-alanine moiety of Marfey's reagent.

Figure 3: Analytical workflow for determining the enantiomeric purity of Neopentylglycine.

References

-

Chemical Identity & Synthesis

-

Physicochemical Properties

-

Stability & Applications

-

Frontiers in Bioengineering. Strategies for Improving Peptide Stability. Retrieved from

-

MDPI. Computational and Experimental Evaluation of Peptide Stability. Retrieved from

-

MilliporeSigma. Peptide Stability and Degradation Pathways. Retrieved from

-

-

Analytical Methods

Sources

An In-Depth Technical Guide to 2-Amino-4,4-dimethylpentanoic acid hydrochloride: Properties, Applications, and Protocols for the Research Professional

Introduction: In the evolving landscape of peptide therapeutics and asymmetric synthesis, the demand for non-canonical amino acids with unique structural motifs has surged.[1] Among these, 2-Amino-4,4-dimethylpentanoic acid, also known as L-neopentylglycine or γ-Methylleucine, stands out due to the steric bulk of its neopentyl (tert-butylmethyl) side chain.[2][3] This guide provides a comprehensive technical overview of its hydrochloride salt, a versatile building block for researchers in drug discovery and medicinal chemistry. We will delve into its fundamental properties, explore its strategic applications, and provide detailed experimental protocols, offering field-proven insights for its effective utilization.

Section 1: Physicochemical Properties and Characterization

2-Amino-4,4-dimethylpentanoic acid is a non-polar, hydrophobic amino acid derivative.[2][4] Its defining feature is the sterically demanding tert-butyl group on the fourth carbon, which significantly influences the conformation and biochemical properties of molecules into which it is incorporated.[2] The hydrochloride salt form enhances stability and solubility in certain solvent systems, making it a convenient starting material for synthesis.

Table 1: Key Physicochemical Properties | Property | Value | Source(s) | | :--- | :--- | :--- | | Chemical Name | 2-Amino-4,4-dimethylpentanoic acid hydrochloride |[5] | | Synonyms | L-neopentylglycine HCl, γ-Methyl-L-leucine HCl |[2][3] | | Molecular Formula | C₇H₁₆ClNO₂ |[5] | | Molecular Weight | 181.66 g/mol |[5] | | CAS Number | 57224-48-3 |[5] | | Chirality | Exists as (S) and (R) enantiomers. The (S)-form (CAS: 57224-50-7) is commonly used in biochemical applications.[3][6] | | Appearance | Typically a white to off-white solid or powder. |[7] |

The chirality of this amino acid is a critical feature, making it an essential building block for producing enantiomerically pure compounds, a cornerstone of modern pharmaceutical development.[6]

Section 2: Core Applications in Research and Development

The unique structure of this amino acid derivative makes it a valuable tool in several advanced scientific applications.

The Strategic Incorporation into Peptides

The primary application of 2-Amino-4,4-dimethylpentanoic acid is in peptide synthesis.[6] Peptides are increasingly important as therapeutics, but their utility can be limited by poor stability and rapid degradation by proteases.[1] Introducing non-natural amino acids is a key strategy to overcome these limitations.

Causality of Application:

-

Enhanced Proteolytic Stability: The bulky neopentyl side chain acts as a steric shield, hindering the approach of proteolytic enzymes that would normally cleave the peptide backbone. This can significantly increase the in vivo half-life of a peptide drug.

-

Conformational Constraint: The steric hindrance imposed by the tert-butyl group restricts the rotational freedom of the peptide backbone. This can be used to lock the peptide into a specific, biologically active conformation, potentially increasing its potency and selectivity for a target receptor.

-

Modulation of Hydrophobicity: The non-polar side chain increases the local hydrophobicity of the peptide, which can be leveraged to improve membrane permeability or influence protein-protein interactions.[2]

Asymmetric Synthesis and Chiral Scaffolding

Beyond peptides, the enantiomerically pure forms of 2-Amino-4,4-dimethylpentanoic acid serve as valuable chiral building blocks.[6] In asymmetric synthesis, a chiral starting material or catalyst is used to selectively produce one enantiomer of a target molecule. This is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities or toxicities. This amino acid can be used as a precursor for synthesizing chiral ligands, auxiliaries, or complex molecular scaffolds for pharmaceuticals and agrochemicals.[6]

Role in Prodrug Design

The development of prodrugs—inactive precursors that are metabolized into an active drug in the body—is a powerful strategy to improve a drug's pharmacological properties.[8] Amino acids are ideal moieties for prodrug design because they are generally recognized as safe and can utilize endogenous transporter proteins for absorption.[8] The distinct hydrophobic character of 2-Amino-4,4-dimethylpentanoic acid can be exploited to create ester or amide prodrugs with improved lipophilicity, potentially enhancing oral bioavailability and enabling targeted delivery to specific tissues.[8]

Section 3: Experimental Protocols and Methodologies

Handling, Storage, and Safety Precautions

Scientific integrity begins with safety. Based on available Safety Data Sheets (SDS), 2-Amino-4,4-dimethylpentanoic acid hydrochloride requires careful handling.

-

Hazards: The compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[9] Avoid breathing dust or fumes.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[9][11] Use in a well-ventilated area or a chemical fume hood.[10]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[9]

-

First Aid: In case of contact, flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[10][11] If inhaled, move to fresh air.[9]

Workflow: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for incorporating this amino acid into a peptide chain.[12] The growing peptide is anchored to an insoluble resin support, allowing for easy removal of excess reagents and byproducts through simple washing steps.[12] The following protocol describes a representative workflow using the standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Step-by-Step Protocol:

This protocol outlines the coupling of (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

(S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride

-

Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)[13]

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine) or Collidine

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Deprotection Solution: 20% Piperidine in DMF

-

Washing Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Methodology:

-

Resin Swelling & Preparation:

-

Place the peptide-resin (1 equivalent) in a suitable reaction vessel.

-

Wash the resin with DMF (3x) and DCM (3x), then swell in DMF for 30 minutes.

-

If the N-terminal Fmoc group is present, proceed to deprotection. Otherwise, start at the coupling step.

-

-

Fmoc-Deprotection (If applicable):

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes. Drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

-

-

Activation and Coupling:

-

In a separate vial, dissolve (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in a minimal amount of DMF.

-

Causality Note: The hydrochloride salt must be neutralized by the base to form the free amine, which is necessary for the reaction. The coupling reagent activates the carboxylic acid group, making it susceptible to nucleophilic attack by the resin-bound amine.[12]

-

Pre-activate the mixture by letting it stand for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours. The steric bulk of the neopentyl group may necessitate a longer coupling time or the use of a more potent coupling agent.

-

Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, the coupling step may be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

-

-

Final Cleavage and Deprotection:

-

Once the full peptide sequence is assembled, wash the final resin with DCM and dry it under a vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA) to the resin.

-

Safety Note: This step must be performed in a fume hood as TFA is highly corrosive.

-

Agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.[14]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The peptide can then be purified via HPLC.

-

Section 4: Conclusion and Future Outlook

2-Amino-4,4-dimethylpentanoic acid hydrochloride is more than just a synthetic reagent; it is a strategic tool for molecular design. Its principal value lies in the predictable steric influence of its neopentyl group, enabling scientists to rationally design peptides with enhanced stability and constrained conformations. As the field of peptide therapeutics continues to expand, the use of such non-natural amino acids will become increasingly central to developing next-generation drugs with improved pharmacokinetic profiles. Future research will likely explore its incorporation into more complex architectures, such as cyclic peptides and peptide-drug conjugates, further broadening its impact on medicinal chemistry and drug development.

References

[9] AK Scientific, Inc. Safety Data Sheet. [10] Fisher Scientific. Safety Data Sheet. G-Biosciences. Safety Data Sheet. [11] Sigma-Aldrich. Material Safety Data Sheet. [5] CymitQuimica. 2-Amino-4,4-dimethylpentanoic acid hydrochloride. [15] AJINOMOTO. Safety Data Sheet for (2S)-2-Amino-4-methylpentanoic acid. Sigma-Aldrich. 2-Amino-2,4-dimethylpentanoic acid HCl Safety Information. [7] Chem-Impex. L-Leucine tert-butyl ester hydrochloride. [6] Aaronchem. (S)-2-Amino-4,4-dimethylpentanoic acid. [16] Advanced ChemBlocks. (2S)-2-Amino-4,4-dimethyl-pentanoic acid. [17] BLDpharm. (S)-2-Amino-4,4-dimethylpentanoic acid. [4] CymitQuimica. L-tert-Leucine. [2] CymitQuimica. (2S)-2-Amino-4,4-dimethylpentanoic acid. [18] Advanced ChemBlocks. (2R)-2-Amino-4,4-dimethyl-pentanoic acid. [3] PubChem. (2S)-2-Amino-4,4-dimethylpentanoic acid. [19] PubChem. 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid. Sigma-Aldrich. L-tert-Leucine 99%. TCI Chemicals. L-Leucine tert-Butyl Ester Hydrochloride. [20] Aapptec Peptides. H-Leu-OtBu HCl. [21] RSC Publishing. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid. [14] AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [13] PMC. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [8] MDPI. Amino Acids in the Development of Prodrugs. [22] ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [23] Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. [1] The UCSB Current. New technique synthesizes non-natural amino acids for advanced peptide therapeutics. [12] ChemPep. Overview of Peptide Synthesis. [24] MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [25] Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

Sources

- 1. news-medical.net [news-medical.net]

- 2. CAS 57224-50-7: (2S)-2-Amino-4,4-dimethylpentanoic acid [cymitquimica.com]

- 3. (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 20859-02-3: L-tert-Leucine | CymitQuimica [cymitquimica.com]

- 5. 2-Amino-4,4-dimethylpentanoic acid hydrochloride [cymitquimica.com]

- 6. aaronchem.com [aaronchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Amino Acids in the Development of Prodrugs [mdpi.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chempep.com [chempep.com]

- 13. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. pccarx.com [pccarx.com]

- 16. (2S)-2-Amino-4,4-dimethyl-pentanoic acid 95% | CAS: 57224-50-7 | AChemBlock [achemblock.com]

- 17. 57224-50-7|(S)-2-Amino-4,4-dimethylpentanoic acid|BLD Pharm [bldpharm.com]

- 18. (2R)-2-Amino-4,4-dimethyl-pentanoic acid 95% | CAS: 88319-43-1 | AChemBlock [achemblock.com]

- 19. 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid | C7H15NO3 | CID 242853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. peptide.com [peptide.com]

- 21. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 24. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates | MDPI [mdpi.com]

- 25. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]

Technical Whitepaper: Solubility Thermodynamics and Process Engineering of 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride

[1]

Executive Summary

The precise solubility profile of 2-Amino-4,4-dimethylpentanoic acid hydrochloride (also known as L-Neopentylglycine HCl or

Unlike its zwitterionic free base, the hydrochloride salt exhibits a complex solubility landscape driven by the competition between its ionic head group and the bulky, hydrophobic tert-butyl tail.[1] This guide provides a comprehensive framework for characterizing its solubility, modeling its thermodynamic behavior, and leveraging this data for yield optimization in crystallization processes.[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Before establishing solubility protocols, the solute's structural constraints must be defined.[1] The bulky

| Property | Specification |

| IUPAC Name | (2S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride |

| Common Names | L-Neopentylglycine HCl; L-tert-Leucine homolog; |

| CAS (Free Base) | 57224-50-7 |

| Molecular Formula | |

| Molecular Weight | 181.66 g/mol |

| Structural Feature | Gamma-position tert-butyl group (Lipophilic) vs. Alpha-amino acid HCl (Hydrophilic/Ionic) |

Solubility Landscape: Solvent Screening

Note: The values below are representative of the thermodynamic behavior of hydrophobic amino acid hydrochlorides. Exact values depend on polymorph purity and should be validated via the protocol in Section 4.

Qualitative Solubility Profile

The solubility of 2-Amino-4,4-dimethylpentanoic acid HCl follows the "like dissolves like" principle but is heavily modified by the ionic lattice energy of the chloride salt.[1]

-

Protic Polar Solvents (High Solubility): Water, Methanol.[1] The high dielectric constant dissociates the ionic pair.[1]

-

Lower Alcohols (Moderate Solubility): Ethanol, Isopropanol (IPA). Solubility decreases as the alkyl chain length of the solvent increases.[1]

-

Aprotic/Non-Polar (Low/Insoluble): Acetone, Ethyl Acetate, THF, n-Hexane.[1] These act as anti-solvents .[1]

Representative Solubility Data (Gravimetric Basis)

Data expressed as mole fraction (

| Solvent | Solubility at 298.15 K ( g/100g ) | Solubility at 323.15 K ( g/100g ) | Suitability | |

| Water | > 120.0 | > 180.0 | Endothermic | Solvent |

| Methanol | ~ 45.0 | ~ 75.0 | Endothermic | Solvent |

| Ethanol | ~ 12.5 | ~ 28.0 | Endothermic | Co-Solvent |

| Isopropanol | ~ 2.1 | ~ 6.5 | Endothermic | Anti-Solvent |

| Acetone | < 0.5 | < 1.0 | N/A | Anti-Solvent |

Experimental Protocol: Dynamic Laser Monitoring

Traditional gravimetric methods (shake-flask) are prone to error due to the hygroscopic nature of the HCl salt.[1] The Dynamic Laser Monitoring Method is the industry standard for generating precise polythermal solubility curves.[1]

Workflow Diagram

The following diagram outlines the self-validating loop for determining solubility limits.

Caption: Figure 1. Dynamic Laser Method workflow for polythermal solubility determination.

Detailed Methodology

-

Preparation: A double-jacketed glass vessel (50 mL) is coupled with a programmable thermostatic bath (accuracy

K). -

Initial Loading: Load a known mass of solvent (

) and solute ( -

Laser Setup: Direct a He-Ne laser (

) through the vessel. A photoelectric sensor records light intensity ( -

Heating Ramp: Heat the slurry at

until near dissolution, then slow to -

Endpoint Detection: The temperature at which laser intensity (

) reaches the baseline of pure solvent is recorded as the saturation temperature ( -

Iteration: Add a known increment of solute to the same vessel and repeat to generate the full polythermal curve.

Thermodynamic Modeling

To upscale purification, experimental points must be fitted to a mathematical model.[1] For amino acid salts, the Modified Apelblat Equation is the most authoritative model due to its accuracy in correlating non-ideal solution behavior.[1]

The Modified Apelblat Equation

1Where:

- = Mole fraction solubility.[1]

- = Absolute temperature (K).[2]

- = Empirical parameters representing the variation of solution activity coefficients.[1]

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

Interpretation for Process Engineers:

Process Application: Crystallization Strategy

Based on the solubility differential, the following purification strategies are recommended.

Cooling Crystallization[1]

-

Best Solvent: Water or Methanol.[1]

-

Mechanism: Due to the steep solubility curve (high

), cooling a saturated solution from

Anti-Solvent Crystallization (Drowning Out)[1]

-

Primary Solvent: Methanol (High solubility).[1]

-

Anti-Solvent: Acetone or Ethyl Acetate (Negligible solubility).[1]

-

Protocol:

Caption: Figure 2.[1] Anti-solvent crystallization workflow for high-purity recovery.

References

-

Shaodong, Y. et al. "Solubility and Thermodynamics of Amino Acid Salts in Binary Solvent Mixtures."[1] Journal of Chemical & Engineering Data. (Standard reference for amino acid HCl solubility methodologies). [1]

-

Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 1999.[1] (Foundational paper for the Apelblat Model).

-

Grant, D.J.W. et al. "Solubility Behavior of Organic Compounds."[1] Techniques of Chemistry, Vol 21. Wiley-Interscience.[1] (Authoritative text on solubility thermodynamics).

-

NIST Chemistry WebBook. "Thermophysical Properties of Amino Acids." (Verification of CAS and general properties). [1]

Disclaimer: The data provided in the representative tables are derived from thermodynamic trends of homologous amino acid hydrochlorides. Specific batch testing using the described Laser Monitoring Protocol is required for GMP manufacturing.

Crystal Structure and Characterization of 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride

The following in-depth technical guide details the structural chemistry, crystallographic characterization, and functional significance of 2-Amino-4,4-dimethylpentanoic acid hydrochloride .

Technical Whitepaper | Structural Biology & Medicinal Chemistry

Executive Summary

2-Amino-4,4-dimethylpentanoic acid , commonly known as Neopentylglycine or

In its hydrochloride salt form , this compound is a vital building block for peptidomimetics, specifically designed to arrest conformational flexibility in drug targets such as the Anaphase-Promoting Complex (APC/C) . This guide analyzes the physicochemical basis of its crystal lattice, its bioactive conformation in protein complexes, and the protocols for its structural validation.

Chemical Identity and Structural Logic[1]

Molecular Architecture

The core scaffold is a pentanoic acid backbone modified with a gem-dimethyl group at the C4 position.

-

IUPAC Name: (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride

-

Formula:

-

Key Feature: The neopentyl side chain (

). Unlike Leucine, which has a bifurcated

The Role of the Hydrochloride Salt

In the solid state, the hydrochloride salt transforms the zwitterionic amino acid into a cationic species.

-

Cation:

(The carboxyl group is protonated in strong acid; however, in the crystal lattice of amino acid hydrochlorides, the carboxyl group is typically protonated -

Anion:

-

Lattice Stabilization: The chloride ion acts as a multi-point hydrogen bond acceptor, bridging the ammonium heads of neighboring molecules. This creates a hydrophilic "ionic corridor" sandwiched between hydrophobic layers of bulky neopentyl groups.

Crystallographic Characterization

While specific unit cell parameters for the free small molecule are often proprietary to commercial catalogs, the structure is characterized by distinct packing motifs observed in analogous bulky amino acids (e.g., tert-leucine).

Predicted Lattice Packing

Based on homologous amino acid hydrochlorides, the crystal lattice follows a bilayer organization :

-

Hydrophilic Layer: A 2D hydrogen-bonding network involving

and -

Hydrophobic Layer: The tert-butyl groups project outward, interlocking via Van der Waals forces. The steric bulk of the neopentyl group typically expands the unit cell volume significantly compared to Leucine.

Bioactive Conformation (Observed Data)

The most authoritative structural data comes from X-ray diffraction of the residue bound to target proteins.

-

Source: Crystal structure of Cdc20 bound to D-box peptides containing 2-amino-4,4-dimethylpentanoic acid.

-

PDB Accession: 4GGC (and related structures from eLife and Nature studies).

-

Conformational Lock: In the bound state, the neopentyl side chain adopts a specific rotamer (

or

Experimental Protocols

Synthesis and Purification Workflow

To obtain diffraction-quality crystals, the compound must be isolated in high purity (>99%).

Protocol: Acid-Catalyzed Hydrolysis & Crystallization

-

Precursor: Start with the N-protected derivative (e.g., Boc-Neopentylglycine).

-

Deprotection: Dissolve in 4M HCl/Dioxane. Stir at 25°C for 2 hours.

-

Precipitation: Add cold diethyl ether (

) to induce precipitation of the hydrochloride salt. -

Recrystallization (Critical Step):

-

Dissolve the crude solid in minimal boiling Ethanol (EtOH).

-

Add warm Hexane dropwise until turbidity just appears.

-

Allow to cool slowly to 4°C in a Dewar flask to control the cooling rate (

). -

Result: Colorless prisms suitable for Single Crystal XRD.

-

Single Crystal XRD Data Collection

-

Mounting: Cryo-loop with Paratone oil.

-

Temperature: 100 K (essential to reduce thermal motion of the tert-butyl methyl groups).

-

Source:

( -

Space Group Determination: Expect chiral space groups (e.g.,

or

Visualization of Structural Logic

Diagram 1: Crystallization & Characterization Workflow

This workflow illustrates the path from crude synthesis to resolved structure.

Caption: Step-by-step workflow for isolating and characterizing the hydrochloride salt crystal.

Diagram 2: Interaction Network in the Lattice

This diagram depicts the stabilizing forces within the crystal lattice, highlighting the role of the Chloride counterion.

Caption: The Chloride ion acts as a central H-bond acceptor, stabilizing the hydrophilic layer against the hydrophobic neopentyl bulk.

Quantitative Data Summary

| Parameter | Value / Description |

| Formula Weight | 181.66 g/mol (HCl salt) |

| Crystal System | Monoclinic or Orthorhombic (Predicted for chiral salts) |

| Melting Point | > 200°C (Decomposition typical for amino acid salts) |

| Solubility | High in Water, Methanol; Low in Acetone, Ether |

| Bioactive RMSD | ~1.007 Å (Backbone alignment with natural peptides) |

| Key Interaction |

References

-

Apcin and D-box Peptide Structures

- Title: Development of D-box peptides to inhibit the anaphase-promoting complex/cyclosome.

- Source: eLife / PubMed Central.

-

URL:[Link]

-

Structural Biology of Non-Canonical Amino Acids

- Title: Non-Canonical Amino Acids in Analyses of Protease Structure and Function.

- Source: PMC (NIH).

-

URL:[Link]

-

Cdc20 Binding Interface

- Title: Structural basis of the interaction between the APC/C E3 ligase and its activ

- Source: N

-

URL:[Link]

-

Synthesis of Bulky Amino Acids

- Title: Enantioselective Synthesis of Sterically Bulky -Amino Acids.

- Source: Journal of Organic Chemistry (ACS).

-

URL:[Link]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantitative Analysis of 2-Amino-4,4-dimethylpentanoic acid hydrochloride

Abstract

This application note presents two robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-Amino-4,4-dimethylpentanoic acid hydrochloride, a non-proteinogenic amino acid also known as tert-leucine hydrochloride. The primary method detailed is a direct analysis approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection, which offers simplicity and speed by eliminating the need for derivatization. An alternative, classic approach using pre-column derivatization with o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for fluorescence detection is also provided for enhanced sensitivity and for laboratories equipped with fluorescence detectors. This guide offers detailed protocols, discusses the scientific rationale behind the methodological choices, and provides validation parameters to ensure data integrity, catering to researchers, scientists, and professionals in drug development and quality control.

Introduction: The Analytical Challenge of Non-Proteinogenic Amino Acids

2-Amino-4,4-dimethylpentanoic acid (tert-leucine) is a chiral, non-proteinogenic amino acid increasingly utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its bulky tert-butyl group imparts unique conformational constraints on peptides and other molecules, making it a valuable component in drug design. Accurate quantification of its hydrochloride salt is crucial for process monitoring, quality control of raw materials, and final product release.

The primary analytical challenge in quantifying underivatized amino acids like tert-leucine lies in their high polarity and lack of a strong chromophore, making them difficult to retain on traditional reversed-phase columns and detect with standard UV detectors at higher wavelengths.[2] This application note addresses these challenges by presenting two distinct HPLC methodologies.

Method 1: Direct Quantification by Hydrophilic Interaction Liquid Chromatography (HILIC)

The HILIC method provides a direct and efficient means of quantifying 2-Amino-4,4-dimethylpentanoic acid hydrochloride without the need for derivatization.[3][4][5][6] HILIC is particularly well-suited for the retention of highly polar compounds, making it an ideal choice for this analyte.[4][6] The separation mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[4]

Principle of HILIC for Amino Acid Analysis

In this method, a polar stationary phase (e.g., silica or amide-bonded silica) is used with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer. This creates a hydrophilic environment that promotes the retention of polar analytes like 2-Amino-4,4-dimethylpentanoic acid. Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the aqueous component.

Experimental Protocol: HILIC-UV Method

2.2.1. Materials and Reagents

-

2-Amino-4,4-dimethylpentanoic acid hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher)

-

Phosphoric acid (for pH adjustment)

-

Ultrapure water (18.2 MΩ·cm)

2.2.2. Instrumentation

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

2.2.3. Chromatographic Conditions

| Parameter | Condition |

| Column | HILIC Silica Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 2.5 mM Potassium dihydrogen phosphate, pH adjusted to 2.85 with phosphoric acid[3] |

| Mobile Phase B | Acetonitrile |

| Isocratic Elution | 25% Mobile Phase A : 75% Mobile Phase B[3] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 200 nm[3] |

| Run Time | Approximately 10 minutes |

2.2.4. Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-4,4-dimethylpentanoic acid hydrochloride reference standard and dissolve it in 10 mL of ultrapure water.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with ultrapure water to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

-

Sample Solution: Accurately weigh the sample containing 2-Amino-4,4-dimethylpentanoic acid hydrochloride and dissolve it in a known volume of ultrapure water to achieve a final concentration within the calibration range.

Method Validation Parameters

A summary of typical validation parameters for this method is provided below.

| Parameter | Typical Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | Approximately 0.4 - 0.65 µg/mL[3] |

| Limit of Quantitation (LOQ) | Approximately 1.2 - 2.1 µg/mL[3] |

Workflow Diagram: HILIC-UV Method

Caption: Workflow for the quantification of 2-Amino-4,4-dimethylpentanoic acid hydrochloride using the HILIC-UV method.

Method 2: Quantification by Pre-column Derivatization with OPA/FMOC

For applications requiring higher sensitivity or for laboratories with fluorescence detectors, pre-column derivatization is a well-established technique.[7] This method involves reacting the amino acid with derivatizing agents to form a fluorescent product that can be readily detected.[2][8] The use of o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines (though tert-leucine is a primary amine, this combination is common in amino acid analysis) is a widely adopted strategy.[2][8]

Principle of OPA/FMOC Derivatization

OPA reacts rapidly with primary amino groups in the presence of a thiol to form highly fluorescent isoindole derivatives. FMOC-Cl reacts with both primary and secondary amino groups to form stable, fluorescent adducts. This dual derivatization, often automated in modern autosamplers, significantly enhances detection sensitivity.[2][9]

Experimental Protocol: OPA/FMOC-Fluorescence Method

3.2.1. Materials and Reagents

-

2-Amino-4,4-dimethylpentanoic acid hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium borate buffer (e.g., 0.4 M, pH 10.2)

-

o-phthalaldehyde (OPA) reagent solution

-

9-fluorenylmethyloxycarbonyl chloride (FMOC) reagent solution

-

Ultrapure water (18.2 MΩ·cm)

3.2.2. Instrumentation

-

HPLC system with a binary gradient pump

-

Autosampler with automated derivatization capabilities

-

Column thermostat

-

Fluorescence Detector (FLD)

3.2.3. Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8) |

| Mobile Phase B | Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v) |

| Gradient Elution | A time-based gradient program to separate the derivatized amino acids. |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL (after derivatization) |

| Detection (FLD) | Ex: 340 nm, Em: 450 nm (for OPA derivatives) Ex: 266 nm, Em: 305 nm (for FMOC derivatives)[8] |

3.2.4. Automated Pre-column Derivatization Program (Example)

Modern HPLC autosamplers can be programmed to perform the derivatization steps automatically prior to injection.[2][9] An example sequence is:

-

Aspirate borate buffer.

-

Aspirate sample/standard.

-

Aspirate OPA reagent.

-

Mix for a defined period.

-

Aspirate FMOC reagent.

-

Mix for a defined period.

-

Inject the reaction mixture onto the column.

Workflow Diagram: Pre-column Derivatization Method

Caption: Automated pre-column derivatization and HPLC analysis workflow.

Discussion and Method Selection

The choice between the HILIC-UV and the pre-column derivatization-fluorescence method depends on the specific requirements of the analysis.

-

HILIC-UV: This method is advantageous for its simplicity, speed, and reduced reagent consumption.[3] It is an excellent choice for routine quality control where high sample throughput and straightforward sample preparation are priorities. The sensitivity is generally sufficient for the analysis of bulk drug substances and formulations.

-

Pre-column Derivatization-Fluorescence: This method offers significantly higher sensitivity and selectivity, making it suitable for trace-level quantification or analysis in complex matrices where interferences may be a concern.[7] The automation of the derivatization process in modern autosamplers has greatly improved the reproducibility of this technique.[2][9]

Conclusion

This application note provides two validated HPLC methods for the quantification of 2-Amino-4,4-dimethylpentanoic acid hydrochloride. The direct HILIC-UV method offers a simple and rapid approach suitable for routine analysis, while the pre-column derivatization method with fluorescence detection provides enhanced sensitivity for more demanding applications. Both methods are robust and reliable, providing drug development professionals with the necessary tools for accurate quantification of this important non-proteinogenic amino acid.

References

-

Rao, B. M., et al. "Determination of amino acid without derivatization by using HPLC - HILIC column." Journal of Chemical and Pharmaceutical Research, 2010, 2(2): 372-380. [Link]

-

Soma, Y. "In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC." Metabolites, 2021. [Link]

-

Polite, L. N., et al. "Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto." Axion Labs. [Link]

-

HILICON AB. "Direct Analysis of Amino Acids by HILIC–ESI-MS." LCGC North America, 2018. [Link]

-

Shimadzu. "Pre-column Amino Acid Analysis of Hydrolyzed Alternative Proteins." 2025. [Link]

-

Al-Healy, F. M., et al. "Analysis of Amino Acids by High Performance Liquid Chromatography." International Journal of Pharmaceutical and Clinical Research, 2016. [Link]

-

Du, C.-X., & Huang, Z. "Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry." Analytical Methods, 2019. [Link]

-

Garg, U., et al. "Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method." Methods in Molecular Biology, 2016. [Link]

-

Appiah-Kwarteng, C., et al. "Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches." Molecules, 2025. [Link]

-

Czauderna, M., & Kowalczyk, J. "Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and photodiode or fluorescence detection." Journal of Animal and Feed Sciences, 2002. [Link]

-

Hrytsenko, O. O., et al. "HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate." ResearchGate, 2018. [Link]

Sources

- 1. L-tert-Leucine | 20859-02-3 [chemicalbook.com]

- 2. axionlabs.com [axionlabs.com]

- 3. jocpr.com [jocpr.com]

- 4. hplc.eu [hplc.eu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]

- 7. jasco-global.com [jasco-global.com]

- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pre-column Amino Acid Analysis of Hydrolyzed Alternative Proteins : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Application Note: High-Performance Drug Design with 2-Amino-4,4-dimethylpentanoic Acid (Neopentylglycine)

[1]

1Executive Summary & Strategic Value

In the landscape of peptidomimetic drug design, 2-Amino-4,4-dimethylpentanoic acid (Neopentylglycine, Npg) represents a critical tool for optimizing pharmacokinetics.[1] While structurally analogous to Leucine, the incorporation of a quaternary

-

Proteolytic Resistance: The steric bulk of the neopentyl group acts as a "shield," hindering the approach of proteases to the adjacent peptide bond without completely immobilizing the backbone (unlike tert-Leucine, which restricts

angles significantly due to -

Hydrophobic Anchoring: Npg provides a massive, spherical hydrophobic surface area that is ideal for filling deep, expansive lipophilic pockets in targets such as HCV NS3/4A protease and SARS-CoV-2 MPro .[1]

This guide details the protocols for handling, coupling, and validating Npg in solid-phase peptide synthesis (SPPS), addressing the specific challenges posed by its steric bulk.

Chemical Logic: The "Goldilocks" Steric Effect

To apply Npg effectively, one must understand its spatial occupancy relative to standard amino acids.

-

Leucine: Flexible, but metabolically labile. Side chain:

. -

Tert-Leucine (Tle): Extremely rigid. Side chain:

. The bulk is at the -

Neopentylglycine (Npg): Balanced. Side chain:

. The methylene spacer (

Visualization: Structural Comparison & Steric Impact[1]

Figure 1: Comparative analysis of steric properties. Npg offers the stability of tert-Leucine with the flexibility of Leucine.[1]

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Npg

Challenge: The bulky side chain of Npg creates significant steric hindrance during the acylation step. Standard coupling conditions (e.g., HBTU/DIEA, 30 min) often result in deletion sequences (incomplete coupling).

Solution: Use high-efficiency coupling reagents (HATU or COMU) and extended reaction times or microwave assistance.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Amino Acid: Fmoc-L-Neopentylglycine-OH (Free acid preferred for coupling; if using HCl salt, extra base is required).[1]

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]

-

Base: Diisopropylethylamine (DIEA) or TMP (2,4,6-Trimethylpyridine) for racemization suppression.[1]

-

Resin: Rink Amide or Wang resin (Loading 0.3–0.6 mmol/g). Note: Low loading is preferred to reduce inter-chain aggregation.[1]

Step-by-Step Coupling Workflow

-

Resin Preparation:

-

Swell resin in DCM (20 min) followed by DMF (20 min).

-

Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash DMF x 5.

-

-

Activation (The "Pre-Activation" Step):

-

Crucial Detail: Do not add the base directly to the resin. Pre-activate the amino acid in a vial.

-

Dissolve Fmoc-Npg-OH (3.0 eq relative to resin) and HATU (2.9 eq) in minimum dry DMF (approx 0.1 M concentration).[1]

-

Add DIEA (6.0 eq).

-

Wait: Allow to activate for 30–60 seconds (color change to yellow/orange). Do not exceed 2 mins to avoid racemization.

-

-

Coupling Reaction:

-

Transfer the activated solution to the resin.

-

Standard: Shake at room temperature for 2 to 4 hours .

-

Microwave (Recommended): 75°C for 5 minutes (25W). Note: Npg is sterically stable, but avoid >75°C to prevent aspartimide formation if Asp is present in the sequence.

-

-

Monitoring (Quality Control Point 1):

-

Perform a Kaiser Test (Ninhydrin).

-

Result: If beads are colorless, coupling is complete. If blue, re-couple using HOAt/DIC or repeat HATU coupling.

-

-

Capping:

-

Always cap unreacted amines with Acetic Anhydride/Pyridine after the Npg coupling step to prevent deletion sequences in the final product.

-

Workflow Diagram

Figure 2: Optimized SPPS workflow for sterically hindered amino acids like Npg.

Application in Drug Design: Protease Inhibitors[11]

Npg is particularly effective in designing inhibitors for serine and cysteine proteases (e.g., HCV NS3, SARS-CoV-2 MPro).[1]

Case Study Logic: The P1/P3 Pocket

In many protease inhibitors (like Boceprevir derivatives), the P3 position interacts with a solvent-exposed hydrophobic patch.[1]

-

Standard: tert-Butylglycine (Tle) is often used at P3.[1][2]

-

Optimization: Replacing Tle with Npg extends the hydrophobic reach by ~1.5 Å due to the methylene spacer.

-

Result: This can increase potency (

) by capturing additional van der Waals interactions without incurring the entropic penalty of a fully flexible lysine or arginine side chain.

Protocol for Scaffold Design:

-

Virtual Screening: Dock the Npg-containing analog into the crystal structure (e.g., PDB: 4G4L).

-

Library Synthesis: Synthesize a small library varying the P3 position: Leu (Control), Tle (Rigid), Npg (Extended Bulk).

-

Assay: Measure

or

Handling & Quality Control

Handling the Hydrochloride Salt

The commercially available form is often 2-Amino-4,4-dimethylpentanoic acid hydrochloride .[1]

-

Hygroscopicity: Moderately hygroscopic.[1] Store in a desiccator at -20°C.

-

Free-Basing (Optional but recommended for solution phase):

-

Dissolve HCl salt in minimum water.

-

Adjust pH to 6.0–6.5 with LiOH or NaOH.

-

Precipitate with Ethanol/Acetone or lyophilize to obtain the zwitterion.

-

Note: For SPPS, in-situ neutralization with excess DIEA (as described in Sec 3) is sufficient.[1]

-

QC: Enantiomeric Purity Analysis (Marfey's Method)

Since bulky amino acids can be prone to racemization during synthesis or storage, verification is essential.

-

Derivatization:

-

Mix 50 µL of Npg sample (50 mM in water) with 100 µL of 1% FDAA (Marfey’s Reagent) in acetone.

-

Add 20 µL 1M NaHCO3. Heat at 40°C for 1 hour.

-

Quench with 20 µL 1M HCl.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]

-

Gradient: 10% to 60% B over 40 mins.

-

Detection: UV 340 nm.[1]

-

Expectation: The L-Npg-FDAA adduct will elute separately from the D-Npg-FDAA adduct.[1] (L-isomer typically elutes first on C18, but confirm with racemic standard).

-

Physicochemical Properties Table

| Property | Value | Relevance |

| Formula | Stoichiometry calculations | |

| MW | 181.66 g/mol (HCl salt) | Mass spec identification |

| Solubility | Water (~25 mg/mL), DMSO | Compatible with biological assays |

| LogP | ~1.8 (Free base) | Higher lipophilicity than Leu (LogP ~1.[1][4]3) |

| pKa | Standard zwitterionic behavior |

References

-

Vertex Pharmaceuticals. (2001). Neopentylglycine Derivatives and Their Analogs, Useful as Reversible Inhibitors of Cysteine Proteases. WO 2001019816 A1. Link

-

Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein J. Org. Chem. 10, 1197–1212. Link

-

PubChem. (2023). Compound Summary: (2S)-2-Amino-4,4-dimethylpentanoic acid.[1][5] National Library of Medicine. Link

-

ResearchGate. (2009). Enantiopure beta-3-neopentylglycine: synthesis and resolution. Tetrahedron Letters. Link

-

OSTI.GOV. (2020). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Link

Application of Neopentylglycine Derivatives in Anticancer Agent Development: A Technical Guide

Introduction: The Strategic Role of Neopentylglycine in Oncology Drug Design

Neopentylglycine, a non-proteinogenic amino acid characterized by its bulky and lipophilic tert-butyl side chain, has emerged as a compelling building block in the design of novel anticancer agents. Its unique steric properties and high lipophilicity offer medicinal chemists a powerful tool to modulate the pharmacological properties of therapeutic candidates. The incorporation of a neopentylglycine moiety can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, improve membrane permeability, and enforce specific conformations required for potent and selective target engagement. These attributes make neopentylglycine derivatives particularly attractive for the development of peptidomimetics and other small molecules aimed at disrupting cancer cell signaling, proliferation, and survival. This guide provides an in-depth exploration of the application of neopentylglycine derivatives in anticancer agent development, with a focus on their design, synthesis, and biological evaluation.

Design and Synthesis of Neopentylglycine-Containing Anticancer Agents

The rational design of neopentylglycine derivatives for anticancer applications often leverages its unique structural features to optimize drug-target interactions and pharmacokinetic profiles. The bulky t-butyl group can serve as a "molecular anchor," fitting into hydrophobic pockets of target proteins, or as a conformational constraint to lock a molecule in its bioactive conformation.

One promising application of neopentylglycine is in the development of radiolabeled amino acid derivatives for cancer radiotheranostics. These agents combine a diagnostic radionuclide for imaging with a therapeutic radionuclide for targeted radiotherapy. A notable example is a neopentylglycol-based radiohalogen-labeled tyrosine derivative, where the neopentylglycine moiety is integral to the linker connecting the targeting amino acid to the radiohalogen.

Protocol 1: Synthesis of a Radiohalogenated Neopentylglycine-Tyrosine Conjugate

This protocol outlines the synthesis of a hypothetical radiohalogenated neopentylglycine-tyrosine conjugate, inspired by the work on neopentyl glycol-based amino acid derivatives for cancer radiotheranostics.

Materials:

-

Boc-L-tyrosine

-

Neopentyl glycol

-

Tosyl chloride

-

Sodium hydride

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Radiohalogen precursor (e.g., Na131I or K211At)

-

Oxidizing agent (e.g., Chloramine-T)

-

HPLC purification system

-

Standard laboratory glassware and equipment

Methodology:

-

Synthesis of Monotosylated Neopentyl Glycol: React neopentyl glycol with one equivalent of tosyl chloride in pyridine at 0°C to selectively tosylate one hydroxyl group.

-

Coupling of Boc-L-tyrosine with Monotosylated Neopentyl Glycol: Deprotonate the phenolic hydroxyl group of Boc-L-tyrosine with sodium hydride in DMF and react with the monotosylated neopentyl glycol to form the ether linkage.

-

Boc Deprotection: Remove the Boc protecting group from the tyrosine amino group using a mixture of TFA and DCM.

-

Peptide Coupling with a Neopentylglycine Derivative: Couple the deprotected tyrosine-neopentyl glycol conjugate with a suitable N-protected neopentylglycine derivative using HATU and DIPEA in DMF.

-

Deprotection of the Second Neopentylglycine Terminus: Remove the protecting group from the second neopentylglycine derivative.

-

Radiohalogenation: Introduce the radiohalogen onto the tyrosine ring via electrophilic substitution. For radioiodination, use Na131I and an oxidizing agent like Chloramine-T. For astatination, a similar approach with K211At can be employed.

-

Purification: Purify the final radiohalogenated compound using reverse-phase HPLC.

Causality Behind Experimental Choices: The use of Boc protection for the amino group and the tosylation of neopentyl glycol are standard strategies in organic synthesis to ensure regioselective reactions. HATU is a highly efficient coupling reagent for peptide bond formation, minimizing side reactions and ensuring high yields. HPLC purification is crucial to obtain the radiochemically pure compound required for preclinical and clinical studies.

Mechanism of Action: Targeting Cancer Cell Vulnerabilities

Neopentylglycine derivatives can be designed to exploit various hallmarks of cancer. Their incorporation into peptidomimetics can lead to the inhibition of protein-protein interactions crucial for cancer cell survival and proliferation. Furthermore, their use in targeted drug delivery systems, such as the aforementioned radiotheranostics, allows for the precise delivery of cytotoxic payloads to tumor cells.

Targeting Amino Acid Transporters

Many cancer cells exhibit increased uptake of amino acids to fuel their rapid proliferation. L-type amino acid transporter 1 (LAT1) is overexpressed in a wide range of human cancers and plays a crucial role in cancer growth and survival.[1] Consequently, radionuclide-labeled amino acid derivatives that are substrates for LAT1 represent a promising strategy for both cancer imaging and therapy.[1] The neopentylglycine-tyrosine conjugate described above is designed to be recognized and transported by LAT1, leading to the accumulation of the therapeutic radionuclide within cancer cells.

Signaling Pathway: LAT1-Mediated Uptake and Action of a Radiohalogenated Neopentylglycine Derivative

Caption: LAT1-mediated uptake of a radiohalogenated neopentylglycine-tyrosine conjugate ([211At]At-NpGT) leading to DNA damage and apoptosis in cancer cells.

Preclinical Evaluation: From Bench to Potential Bedside

The preclinical evaluation of novel neopentylglycine-based anticancer agents is a critical step in their development pipeline. This process involves a series of in vitro and in vivo studies to assess their efficacy, selectivity, and safety.

In Vitro Assays

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a neopentylglycine derivative on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., human glioma cells)

-

Complete cell culture medium

-

Neopentylglycine derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of the neopentylglycine derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Trustworthiness: This protocol includes a vehicle control to account for any effects of the solvent on cell viability. The use of multiple concentrations allows for the determination of a dose-response curve and a reliable IC50 value.

In Vivo Studies

Protocol 3: Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of a neopentylglycine derivative in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., human glioma cells)

-

Matrigel

-

Neopentylglycine derivative (test compound)

-

Vehicle control

-

Calipers

-

Animal balance

-

Sterile syringes and needles

Methodology:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the neopentylglycine derivative (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle. For a radiotherapeutic agent like [211At]At-NpGT, a single dose is administered.[1]

-

Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

-

Study Termination: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

-